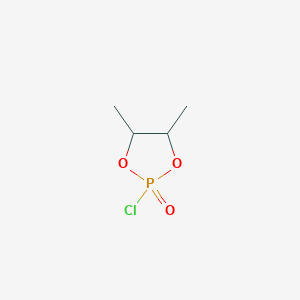
4-ヘキシルベンゾイルクロリド
概要
説明
4-Hexylbenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hexyl group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemical compounds and materials.
科学的研究の応用
4-Hexylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: This compound is employed in the production of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: In biological research, 4-Hexylbenzoyl chloride is used to modify biomolecules, enabling the study of protein-ligand interactions and other biochemical processes.
作用機序
Target of Action
It is known that 4-hexylbenzoyl chloride is used in the synthesis of other compounds, suggesting that its primary targets may be the reactants in these synthesis reactions .
Mode of Action
Given its chemical structure, it can be inferred that it likely reacts with nucleophiles, such as amines, in synthesis reactions to form amides .
Biochemical Pathways
It is used in the synthesis of 6,6′-bis(hexylbenzoylamino)-2,2′-bipyridine (lh 2), suggesting that it may play a role in the biochemical pathways involving this compound .
Result of Action
Its role in the synthesis of other compounds suggests that it contributes to the properties and functions of these synthesized compounds .
準備方法
4-Hexylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of hexylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial production methods for 4-Hexylbenzoyl chloride may involve similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
4-Hexylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting 4-Hexylbenzoyl chloride with an amine under basic conditions yields the corresponding amide.
Hydrolysis: In the presence of water or aqueous base, 4-Hexylbenzoyl chloride hydrolyzes to form 4-Hexylbenzoic acid and hydrochloric acid.
Reduction: Reduction of 4-Hexylbenzoyl chloride can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-Hexylbenzyl alcohol.
類似化合物との比較
4-Hexylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Butylbenzoyl chloride: Similar in structure but with a butyl group instead of a hexyl group. It has different physical properties and reactivity due to the shorter alkyl chain.
4-Heptylbenzoyl chloride: Contains a heptyl group, making it slightly larger and more hydrophobic than 4-Hexylbenzoyl chloride.
4-Methylbenzoyl chloride: Features a methyl group, resulting in significantly different reactivity and applications compared to 4-Hexylbenzoyl chloride.
The uniqueness of 4-Hexylbenzoyl chloride lies in its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for particular applications in organic synthesis and material science.
特性
IUPAC Name |
4-hexylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHLPNMIIAEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068558 | |
| Record name | Benzoyl chloride, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-95-6 | |
| Record name | 4-Hexylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Hexylbenzoyl chloride in the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea, and what makes this compound interesting for anticancer research?
A1: 4-Hexylbenzoyl chloride serves as a crucial building block in the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea. [] This compound is formed through a reaction between 4-Hexylbenzoyl chloride and 1-methylthiourea, facilitated by a triethylamine catalyst under reflux conditions. [] The resulting 1-(4-Hexylbenzoyl)-3-methylthiourea has demonstrated promising anticancer activity in vitro. Research indicates that this compound exhibits superior efficacy against four different cancer cell lines (HeLa, T47D, WiDr, and MCF7) compared to hydroxyurea, a known anticancer drug. [] This finding highlights the potential of 1-(4-Hexylbenzoyl)-3-methylthiourea as a lead compound for further development in anticancer therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)


![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)







